molecular formula C14H15ClN2O2S B6501947 1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea CAS No. 1351622-24-6

1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea

Cat. No.: B6501947
CAS No.: 1351622-24-6
M. Wt: 310.8 g/mol
InChI Key: UKEUVVVNJLADHX-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea is a synthetic urea derivative designed for advanced chemical and pharmaceutical research. This compound features a hybrid structure incorporating a 4-chlorobenzyl group and a 2-hydroxy-2-(thiophen-2-yl)ethyl moiety, making it a molecule of significant interest in medicinal chemistry. Urea derivatives are a well-known class of compounds with a wide range of biological activities, often serving as key scaffolds in drug discovery efforts . The specific structural motifs present in this chemical—the chlorophenyl group and the thiophene ring—are commonly found in molecules investigated for their various pharmacological properties. As such, this compound is a valuable candidate for screening in biological assays, investigating structure-activity relationships (SAR), and developing novel enzyme inhibitors. Its potential mechanism of action, while needing further elucidation, may involve interaction with biological systems through hydrogen bonding donated by the urea core, a common feature in many urea-based bioactive compounds . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing proper personal protective equipment (PPE) and safety protocols.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c15-11-5-3-10(4-6-11)8-16-14(19)17-9-12(18)13-2-1-7-20-13/h1-7,12,18H,8-9H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEUVVVNJLADHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea , also known as a derivative of chloroethylnitrosoureas, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings that highlight its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea
  • Molecular Formula : C12H14ClN3O2S
  • Molecular Weight : 299.78 g/mol

This compound features a urea functional group linked to a chlorophenyl and a thiophenyl moiety, which may influence its biological interactions.

Antitumor Activity

Research indicates that compounds similar to 1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea exhibit significant antitumor properties. For instance, studies on hydroxylated chloroethylnitrosoureas demonstrate that structural modifications can lead to varying degrees of antitumor efficacy. The presence of the urea linkage is crucial for the compound's ability to induce DNA cross-linking, a mechanism associated with its cytotoxic effects against cancer cells .

The primary mechanism through which this compound exerts its biological effects involves:

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antitumor Efficacy : A comparative study on nitrosourea derivatives indicated that modifications in their chemical structure significantly affect their therapeutic index. Compounds exhibiting enhanced cross-linking ability demonstrated superior antitumor effects compared to their less reactive counterparts .
  • Toxicity Profiles : Research highlights the dual nature of these compounds where increased efficacy often correlates with heightened toxicity. For example, while some derivatives show promising antitumor activity, they also present risks for mutagenicity and carcinogenicity due to their DNA-damaging properties .
  • In Vitro Studies : In vitro assays have been conducted to assess the cytotoxicity of various chloroethylnitrosoureas against different cancer cell lines. These studies typically measure cell viability post-treatment with varying concentrations of the compound over specified time frames.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Antitumor ActivityInduces DNA cross-linking; apoptosis in tumor cells
GenotoxicityCauses DNA single-strand breaks; potential mutagenicity
Antimicrobial ActivityLimited data; potential activity against certain bacteria

Scientific Research Applications

Biological Activities

Research indicates that derivatives of thiourea and related compounds exhibit a range of biological activities, including:

  • Anticancer Activity :
    • Several studies have reported that thiourea derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for anticancer drug development .
  • Antimicrobial Properties :
    • Compounds similar to 1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea have demonstrated significant antibacterial and antifungal activities. These properties are attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Anti-inflammatory Effects :
    • Research has shown that thiourea derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
  • Antioxidant Activity :
    • The presence of the thiophene ring enhances the antioxidant properties of these compounds, which can protect cells from oxidative stress and related damage .

Case Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry explored the anticancer efficacy of various thiourea derivatives, including those structurally similar to 1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea. The results indicated significant cytotoxic effects against breast cancer cell lines, with IC50 values lower than standard chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

In another investigation published in Journal of Antibiotics, researchers evaluated the antibacterial properties of several thiourea derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, suggesting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Compounds with EWGs like trifluoromethyl (5e) exhibit lower melting points (241–242°C) compared to methoxy-substituted analogs (5f, 264–265°C), likely due to reduced crystallinity .
  • Thiophene vs. Furan : Thiophene-containing compounds (e.g., –14) may exhibit enhanced metabolic stability compared to furan analogs due to sulfur’s resistance to oxidative degradation .
  • Hydroxyethyl Group : The hydroxyl group in the target compound and ’s analog could improve aqueous solubility but may also increase susceptibility to enzymatic oxidation .

Anticancer Activity

Compounds from were evaluated against 60 cancer cell lines:

  • 5f (4-Methoxyphenyl) : Lower activity than 5e, suggesting methoxy groups may reduce potency in certain cancer models .

Antifungal and Antimicrobial Activity

  • 4g, 4h, 4j () : Equipotent against C. albicans, M. purpurea, and A. niger (10 mm inhibition zone; MIC 62.5 µg/ml). Meta- and para-chloro substitutions enhance activity compared to ortho .
  • 7h, 7k () : Significant antimycobacterial activity at 10 µg/ml, highlighting the importance of thiourea modifications for targeting mycobacteria .

Metabolic Stability and Toxicity

  • Compound 267 () : Incorporation of a trifluoromethyl group improved metabolic stability but led to decomposition in solution, indicating a trade-off between stability and synthetic practicality .

Preparation Methods

Isocyanate-Amine Coupling Method

The most widely reported synthesis involves the reaction of 4-chlorobenzyl isocyanate with 2-hydroxy-2-(thiophen-2-yl)ethylamine. This method leverages the nucleophilic addition of the amine to the isocyanate, forming the urea linkage.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.

  • Stoichiometry : Equimolar ratios of isocyanate and amine.

  • Catalyst : Triethylamine (TEA) or pyridine to scavenge HCl.

Mechanistic Insights :
The amine attacks the electrophilic carbon of the isocyanate, leading to a tetrahedral intermediate that collapses to form urea. Steric hindrance from the hydroxyethyl-thiophene group necessitates prolonged reaction times (12–24 hours).

Yield Optimization :

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions like oligomerization.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures achieves >90% purity.

Table 1. Representative Yields for Isocyanate-Amine Coupling

IsocyanateAmineSolventYield (%)Purity (%)
4-Chlorobenzyl isocyanate2-Hydroxy-2-(thiophen-2-yl)ethylamineTHF7892
4-Chlorobenzyl isocyanate2-Hydroxy-2-(thiophen-2-yl)ethylamineDCM8295

Carbamate Intermediate Pathway

An alternative route involves synthesizing a carbamate intermediate from 4-chlorobenzyl chloroformate and 2-hydroxy-2-(thiophen-2-yl)ethylamine, followed by ammonolysis to urea.

Step 1: Carbamate Formation
4-Chlorobenzyl chloroformate reacts with the amine in the presence of TEA, yielding the carbamate.

Step 2: Ammonolysis
Treatment with aqueous ammonia or ammonium carbonate under reflux converts the carbamate to urea.

Advantages :

  • Avoids handling volatile isocyanates.

  • Higher functional group tolerance for sensitive substrates.

Challenges :

  • Lower overall yields (60–70%) due to competing hydrolysis.

Stepwise Assembly via Thiophene-Containing Aldehyde

This method constructs the hydroxyethyl-thiophene moiety in situ:

  • Henry Reaction : Thiophene-2-carbaldehyde reacts with nitromethane in basic conditions to form β-nitro alcohol.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

  • Urea Formation : The resulting amine couples with 4-chlorobenzyl isocyanate.

Critical Parameters :

  • Nitro Reduction : Requires strict anhydrous conditions to prevent dehalogenation of the chlorobenzyl group.

  • Selectivity : The Henry reaction must be quenched before dimerization occurs.

Mechanistic Studies and Kinetic Analysis

Role of Solvent Polarity

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing the transition state. Non-polar solvents like toluene lead to incomplete conversions (<50%).

Catalytic Effects

Lewis acids such as ZnCl₂ accelerate isocyanate-amine coupling by polarizing the isocyanate carbonyl group. However, they may promote side reactions with hydroxyl groups, necessitating protective strategies.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with gradient elution (ethyl acetate/hexane 1:3 to 1:1) resolves urea from unreacted amines.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water 60:40) achieve >99% purity for pharmacological testing.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (m, 3H, thiophene-H), 5.21 (s, 1H, OH), 4.38 (s, 2H, CH₂), 3.76 (m, 2H, CH₂NH), 2.85 (m, 2H, CH₂).

  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O urea), 1240 cm⁻¹ (C-O).

Table 2. Comparative Spectroscopic Data

TechniqueKey PeaksAssignment
¹³C NMRδ 156.8 (C=O), 140.2 (Ar-C-Cl)Urea carbonyl, Aryl C-Cl
MS (ESI+)m/z 323.1 [M+H]⁺Molecular ion

Applications and Derivatives

While pharmacological data for the title compound remains limited, structurally analogous ureas exhibit:

  • Anticancer Activity : Inhibition of kinase enzymes via hydrogen bonding with the urea moiety.

  • Antimicrobial Effects : Disruption of bacterial cell membranes through hydrophobic interactions .

Q & A

Q. Critical reaction conditions :

  • Temperature : Controlled heating (60–80°C) minimizes side reactions in urea bond formation .
  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction efficiency .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or palladium catalysts improve coupling yields .

Validation : Monitor purity using HPLC (≥95% purity threshold) and characterize intermediates via FT-IR and NMR .

Basic: How can the molecular structure of this compound be confirmed experimentally?

Answer:
A combination of analytical techniques is required:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and stereochemistry (e.g., urea bond geometry) .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Assign peaks for the 4-chlorophenyl (δ 7.2–7.4 ppm), thiophene (δ 6.8–7.1 ppm), and hydroxyethyl (δ 3.5–4.0 ppm) groups .
    • Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~363.8 g/mol) .
  • Computational modeling : Compare experimental data with DFT-calculated structures to validate conformers .

Advanced: What strategies optimize biological activity through structural modifications?

Answer:
Focus on structure-activity relationship (SAR) studies:

  • Substituent effects :
    • Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance target binding .
    • Modify the thiophene ring with methyl or methoxy groups to improve lipophilicity and membrane permeability .

Q. Example SAR table :

Modification SiteFunctional GroupBiological Activity (IC₅₀)Reference
4-Chlorophenyl-NO₂12 nM (vs. 25 nM original)
Thiophene-OCH₃Improved BBB penetration

Q. Methodology :

  • Use molecular docking to predict binding affinities to targets (e.g., kinases, GPCRs) .
  • Validate with in vitro assays (e.g., enzyme inhibition, cell viability) .

Advanced: How can contradictions between in vitro and in vivo efficacy data be resolved?

Answer:
Address discrepancies through:

  • Pharmacokinetic profiling :
    • Measure plasma stability (e.g., half-life in rodent serum) and CYP450 metabolism to identify rapid degradation .
    • Adjust formulations (e.g., PEGylation) to enhance bioavailability .
  • Experimental design refinement :
    • Use orthotopic tumor models instead of subcutaneous xenografts for better translational relevance .
    • Include positive controls (e.g., known urea-based inhibitors) to benchmark activity .

Case study : If in vitro IC₅₀ is 10 nM but in vivo efficacy is poor, analyze tissue distribution via LC-MS to confirm target engagement .

Advanced: What computational methods predict interactions with biological targets?

Answer:

  • Molecular dynamics (MD) simulations : Study binding stability over time (e.g., RMSD < 2 Å for stable complexes) .
  • Free energy calculations : Use MM/GBSA to estimate binding free energies (ΔG < -40 kcal/mol indicates strong binding) .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with urea carbonyl) .

Validation : Correlate computational predictions with surface plasmon resonance (SPR) data to measure kinetic parameters (KD) .

Advanced: How can stability issues in aqueous formulations be mitigated?

Answer:

  • Degradation pathways : Hydrolysis of the urea bond under acidic/basic conditions is a key instability .
  • Mitigation strategies :
    • Lyophilization : Improve shelf life by storing as a lyophilized powder .
    • Excipient screening : Add cyclodextrins or surfactants to enhance solubility and reduce aggregation .

Analytical validation : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced: What techniques resolve stereochemical uncertainties in the hydroxyethyl-thiophene moiety?

Answer:

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H .
  • Vibrational circular dichroism (VCD) : Assign absolute configuration by comparing experimental and simulated spectra .
  • X-ray crystallography : Resolve racemic mixtures via co-crystallization with chiral resolving agents .

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